REACTION_CXSMILES
|
[C:1](N)(=O)[CH2:2][CH2:3]C(N)=O.CCN([CH:15]([CH3:17])[CH3:16])C(C)C.[C:18]([O-:25])(=[O:24])[CH2:19][CH2:20][C:21]([O-:23])=[O:22].CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>CN(C=O)C.CCOC(C)=O>[CH2:3]([O:22][C:21](=[O:23])[CH2:20][CH2:19][C:18]([O:25][CH2:17][CH:15]=[CH2:16])=[O:24])[CH:2]=[CH2:1] |f:3.4|
|
Name
|
|
Quantity
|
380 mg
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)N)(=O)N
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
0.37 g
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)[O-])(=O)[O-]
|
Name
|
|
Quantity
|
0.43 g
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for 24 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with 5% aqueous solution of LiCl (3×100 mL), 1 N HCl (1×100 mL), saturated aqueous NaHCO3 (2×100 mL), brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to yield an pale yellow oil
|
Type
|
CUSTOM
|
Details
|
This residue was further purified by column chromatography (silica gel, 3:1 Hexanes/EtOAc)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC(CCC(=O)OCC=C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.31 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 142.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |